Cas no 22526-46-1 ((S)-3-Methyl-2-butanamine)

(S)-3-Methyl-2-butanamine structure
(S)-3-Methyl-2-butanamine structure
상품 이름:(S)-3-Methyl-2-butanamine
CAS 번호:22526-46-1
MF:C5H13N
메가와트:87.16342
MDL:MFCD01075732
CID:52091
PubChem ID:6999788

(S)-3-Methyl-2-butanamine 화학적 및 물리적 성질

이름 및 식별자

    • (S)-(+)-3-Methyl-2-butylamine
    • (S)-(+)-2-Amino-3-methylbutane
    • (S)-4-methyl-3-pentylamine
    • (R)-(-)-2-amino-3-methylbutane
    • (R)-(-)-3-methyl-2-butylamine
    • (R)-(-)-3-methylbutan-2-amine
    • (R)-1,2-dimethylpropylamine
    • (R)-2-amino-3-methylbutane
    • 03198_FLUKA
    • 5-Azacytidine
    • 91936_FLUKA
    • AC1OE5NW
    • AC1Q1NQN
    • AG-E-64302
    • CTK3J0324
    • R-(-)-3-methyl-2-butylamine
    • 3-Methyl-2-butylamine, (2S)-
    • 2-Butanamine, 3-methyl-, (2S)-
    • (s)-2-amino-3-methylbutane
    • JOZZAIIGWFLONA-YFKPBYRVSA-N
    • (S)-(+)-2-Amino-3-methylbutane, >=98.0% (GC)
    • (s)-(+)-3-methyl-2-butyl-amine
    • (S)-1,2-dimethylpropylamine
    • A12293
    • (S)-3-methyl-2-butylamine
    • J60.644H
    • (2S)-3-methyl-2-butanamine
    • 22526-46-1
    • (S)-(+)-2-Amino-3-methylbutane, 98+%, ee 99%
    • J-014752
    • MFCD01075732
    • 1,2-Dimethylpropylamine, (S)-
    • (S)-3-methylbutan-2-amine
    • AKOS015841166
    • (S)-(+)-2-Amino-3-methylbutane, ChiPros(R), produced by BASF
    • (S)-3-Methylbutane-2-amine
    • EN300-89230
    • (2S)-3-methylbutan-2-amine
    • Q27256184
    • Propylamine, 1,2-dimethyl-, (S)-
    • UNII-32QJA2ZJ2A
    • (1S)-1,2-Dimethylpropylamine
    • 32QJA2ZJ2A
    • DTXSID80426446
    • (S)-3-Methyl-2-butanamine
    • MDL: MFCD01075732
    • 인치: 1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3/t5-/m0/s1
    • InChIKey: JOZZAIIGWFLONA-YFKPBYRVSA-N
    • 미소: CC(C)[C@H](C)N
    • BRN: 1718797

계산된 속성

  • 정밀분자량: 87.10489
  • 동위원소 질량: 87.104799419g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 6
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 32.9
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 1
  • 토폴로지 분자 극성 표면적: 26Ų

실험적 성질

  • 밀도: 0.746
  • 비등점: 85-87°C
  • 플래시 포인트: <21°C
  • 굴절률: 1.405
  • PSA: 26.02
  • LogP: 1.68990
  • 비선광도: 5.3 º (neat)
  • 민감성: Air Sensitive

(S)-3-Methyl-2-butanamine 보안 정보

  • 위험물 운송번호:UN 2733
  • WGK 독일:3
  • 위험 범주 코드: R11;R20/21/22;R35
  • 보안 지침: S26;S36/37/39;S45
  • 포카표 F사이즈:10-34
  • RTECS 번호:UI1100000
  • 위험물 표지: F C
  • 패키지 그룹:II
  • 위험 등급:3
  • 보안 용어:S26;S36/37/39;S45
  • 위험 용어:R11;R20/21/22;R35
  • 포장 범주:II

(S)-3-Methyl-2-butanamine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
M332838-2.5g
(S)-3-Methyl-2-butanamine
22526-46-1
2.5g
$592.00 2023-05-17
TRC
M332838-5g
(S)-3-Methyl-2-butanamine
22526-46-1
5g
$1126.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S30720-5g
(2S)-3-methylbutan-2-amine
22526-46-1
5g
¥5188.0 2021-09-07
TRC
M332838-1g
(S)-3-Methyl-2-butanamine
22526-46-1
1g
$ 235.00 2022-06-03
Enamine
EN300-89230-0.05g
(2S)-3-methylbutan-2-amine
22526-46-1
0.05g
$727.0 2023-09-01
Enamine
EN300-89230-5.0g
(2S)-3-methylbutan-2-amine
22526-46-1
5.0g
$3557.0 2023-02-11
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L16332-5g
(S)-(+)-2-Amino-3-methylbutane, ChiPros?, 98+%, ee 99%
22526-46-1 ee 99%
5g
¥1934.00 2023-02-07
TRC
M332838-1000mg
(S)-3-Methyl-2-butanamine
22526-46-1
1g
$287.00 2023-05-17
Chemenu
CM329355-25g
(2S)-3-methylbutan-2-amine
22526-46-1 95%+
25g
$1380 2022-06-11
Enamine
EN300-89230-10g
(2S)-3-methylbutan-2-amine
22526-46-1
10g
$6933.0 2023-09-01

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:22526-46-1)(S)-(+)-2-Amino-3-methylbutane
1643784
순결:98%
재다:Company Customization
가격 ($):문의
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:22526-46-1)(S)-(+)-2-Amino-3-methylbutane
1643784
순결:98%
재다:Company Customization
가격 ($):문의